2-[(4-methoxyphenyl)amino]-7-phenyl-7,8-dihydroquinazolin-5(6H)-one
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Overview
Description
2-[(4-methoxyphenyl)amino]-7-phenyl-7,8-dihydroquinazolin-5(6H)-one is a heterocyclic compound that belongs to the quinazolinone family. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-methoxyphenyl)amino]-7-phenyl-7,8-dihydroquinazolin-5(6H)-one typically involves the condensation of 2-aminobenzamide with an appropriate aldehyde or ketone under acidic or basic conditions. One common method involves the reaction of 2-aminobenzamide with 4-methoxybenzaldehyde in the presence of a catalyst such as acetic acid or hydrochloric acid. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the quinazolinone ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can be employed to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-[(4-methoxyphenyl)amino]-7-phenyl-7,8-dihydroquinazolin-5(6H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different substituents on the aromatic ring.
Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nitrating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinazolinone derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce halogens, alkyl groups, or nitro groups onto the aromatic rings .
Scientific Research Applications
2-[(4-methoxyphenyl)amino]-7-phenyl-7,8-dihydroquinazolin-5(6H)-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Biological Studies: It is used in research to understand its interactions with biological targets and its effects on cellular processes.
Chemical Biology: The compound serves as a tool to study enzyme inhibition and receptor binding.
Industrial Applications: It can be used as an intermediate in the synthesis of other biologically active compounds.
Mechanism of Action
The mechanism of action of 2-[(4-methoxyphenyl)amino]-7-phenyl-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it may interact with receptors to modulate signal transduction pathways, leading to changes in cellular responses .
Comparison with Similar Compounds
Similar Compounds
2-amino-4-(4-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile: This compound shares structural similarities with 2-[(4-methoxyphenyl)amino]-7-phenyl-7,8-dihydroquinazolin-5(6H)-one and exhibits similar biological activities.
4-methoxyacetanilide: Another structurally related compound with potential biological activities.
Uniqueness
This compound is unique due to its specific substitution pattern on the quinazolinone ring, which imparts distinct biological properties and reactivity compared to other similar compounds .
Properties
Molecular Formula |
C21H19N3O2 |
---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
2-(4-methoxyanilino)-7-phenyl-7,8-dihydro-6H-quinazolin-5-one |
InChI |
InChI=1S/C21H19N3O2/c1-26-17-9-7-16(8-10-17)23-21-22-13-18-19(24-21)11-15(12-20(18)25)14-5-3-2-4-6-14/h2-10,13,15H,11-12H2,1H3,(H,22,23,24) |
InChI Key |
VIIHGHFHDNAICO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC=C3C(=N2)CC(CC3=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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